molecular formula C3H3ClF4 B1295226 3-Chloro-1,1,2,2-tetrafluoropropane CAS No. 679-85-6

3-Chloro-1,1,2,2-tetrafluoropropane

Cat. No. B1295226
CAS RN: 679-85-6
M. Wt: 150.5 g/mol
InChI Key: WMCLYSGSAJGCJY-UHFFFAOYSA-N
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Description

3-Chloro-1,1,2,2-tetrafluoropropane, also known as HCFC-244bb, is a chlorofluorocarbon compound that has been the subject of various studies due to its potential applications and environmental impact. The compound is a precursor in the synthesis of 2,3,3,3-tetrafluoropropene (HFO-1234yf), which is a refrigerant with a lower global warming potential compared to traditional refrigerants .

Synthesis Analysis

The synthesis of this compound and its conversion to more environmentally benign compounds has been explored through different catalytic methods. One approach involves the gas-phase selective dehydrochlorination of HCFC-244bb to HFO-1234yf using alkali metal fluoride modified MgO catalysts. This method has shown high selectivity and moderate activity without the need for additives like air or HF . Another method reported the use of nickel phosphides as catalysts for hydrogen-assisted selective dehydrochlorination of HCFC-244bb, with Ni3P showing higher activity and selectivity after an initial induction period .

Molecular Structure Analysis

The molecular structure of related compounds has been studied using various techniques. For instance, the crystal structure of a complex containing a similar tetrafluoropropane derivative was determined, revealing a chair conformation for the six-membered ring and a distorted octahedral arrangement around the chromium center . Such structural analyses are crucial for understanding the reactivity and properties of these compounds.

Chemical Reactions Analysis

Chemical reactions involving this compound include its conversion to different fluorinated propenes. The catalytic fluorination of 1,1,2,3-tetrachloropropene to 2-chloro-3,3,3-trifluoropropene, an intermediate in the synthesis of 2,3,3,3-tetrafluoropropene, has been achieved with high selectivity using fluorinated chromia catalysts modified by lanthanum . Additionally, the production of 1-chloro-3,3-difluoropropadiene from related chlorinated propenes has been reported, although the reaction with HF to produce 1-chloro-3,3,3-trifluoropropene is described as sluggish .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound and related compounds have been inferred from theoretical calculations and experimental studies. Quantum mechanical calculations have provided insights into the energies, geometries, and vibrational wave numbers of similar fluorinated compounds, aiding in the understanding of molecular stability and reactivity . The synthesis and characterization of related tetrafluoridochlorates have also contributed to the knowledge of the chemical behavior of fluorine-containing compounds .

Scientific Research Applications

1. Electrochemical Applications

3-Chloro-1,1,2,2-tetrafluoropropane has been utilized in enhancing the electrochemical performance of LiNi0.5Mn1.5O4 cathodes. A study by Luo et al. (2016) demonstrated that an electrolyte containing a solvent based on this compound significantly improves the oxidation potential and forms a thin and uniform SEI layer on the cathode surface, leading to better electrochemical performance (Luo et al., 2016).

2. Thermodynamic Properties

Research by Yang et al. (2014, 2016) focused on the thermodynamic properties of this compound. They measured the vapor pressure of this compound at various temperatures and pressures and analyzed the vapor–liquid equilibria in different binary systems involving this compound. These studies provide valuable data for understanding the physical properties and potential applications of this compound in various industrial processes (Yang et al., 2014), (Yang et al., 2016).

3. Chemical Synthesis and Catalysis

Studies have explored the use of this compound in chemical synthesis and catalysis. For instance, research by Kervarec et al. (2019) examined the selective activation and dehydrofluorination of this compound using aluminum fluoride catalysts at mild temperatures. This study provides insights into the potential use of this compound in the development of environmentally friendly chemical processes (Kervarec et al., 2019).

4. Analytical Chemistry Applications

Research in analytical chemistry has also utilized this compound. For example, a study by Kissa (1992) employed this compound in the derivatization and determination of 3-chloropropanediol by gas chromatography. This application showcases the compound's utility in analytical methodologies and its potential for use in various analytical and diagnostic contexts (Kissa, 1992).

properties

IUPAC Name

3-chloro-1,1,2,2-tetrafluoropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3ClF4/c4-1-3(7,8)2(5)6/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMCLYSGSAJGCJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3ClF4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80218121
Record name 3-Chloro-1,1,2,2-tetrafluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80218121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

679-85-6
Record name 3-Chloro-1,1,2,2-tetrafluoropropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=679-85-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-1,1,2,2-tetrafluoropropane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000679856
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Chloro-1,1,2,2-tetrafluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80218121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-CHLORO-1,1,2,2-TETRAFLUOROPROPANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YAK6115016
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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